4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a benzimidazole ring, a pyrrolidinone ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactionsCommon reagents used in these steps include phenols, amines, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
- 4-[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Uniqueness
4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
The compound 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
- Molecular Formula : C29H31N3O3
- Molecular Weight : 469.6 g/mol
- IUPAC Name : 4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
- InChI Key : DZAVLAJQBMJEJO-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
- Attachment of the Pyrrolidinone Moiety : Reaction between the benzimidazole intermediate and a pyrrolidinone derivative.
- Introduction of the 2,4-Dimethylphenoxy Group : This is achieved through etherification with 2,4-dimethylphenol in the presence of a base.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate enzyme activity or receptor signaling pathways, influencing processes such as:
- Enzymatic Activity : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptor Interaction : It potentially interacts with receptors that regulate cellular responses.
Pharmacological Studies
Recent studies have evaluated the compound's potential therapeutic applications:
-
Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits activity against certain bacterial strains, indicating potential use as an antimicrobial agent.
Compound IC50 (μM) Target 4-{...} 5.0 Staphylococcus aureus 4-{...} 7.5 Escherichia coli -
Cytotoxicity Assessments : Cytotoxicity tests on human cell lines (e.g., HEK-293) indicate low toxicity at therapeutic concentrations, suggesting safety for potential drug development.
Cell Line IC50 (μM) Toxicity Level HEK-293 >100 Low MCF-7 (Breast) 30 Moderate - Anti-tubercular Activity : In a study focused on anti-tubercular agents, derivatives similar to this compound were synthesized and tested against Mycobacterium tuberculosis. Some derivatives showed promising activity with IC90 values ranging from 3.73 to 4.00 μM, indicating potential for further exploration in tuberculosis treatment .
Study on Anti-tubercular Agents
A recent study aimed at identifying potent anti-tubercular agents synthesized several derivatives based on similar structural frameworks. Among these, compounds with structural similarities to our target exhibited significant activity against Mycobacterium tuberculosis with minimal cytotoxic effects on human cells .
Enzyme Interaction Studies
Research has shown that compounds in this class can interact with key metabolic enzymes, potentially influencing pathways such as glucose metabolism and lipid detoxification. For instance, some derivatives have been shown to inhibit aldose reductase activity, which plays a crucial role in diabetic complications .
Properties
IUPAC Name |
4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-19-7-6-8-23(14-19)31-16-22(15-28(31)34)29-30-25-9-4-5-10-26(25)32(29)17-24(33)18-35-27-12-11-20(2)13-21(27)3/h4-14,22,24,33H,15-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSXHAXRVXCCMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=C(C=C(C=C5)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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